3-iodothiophene-2-carboxylic Acid
Overview
Description
“3-iodothiophene-2-carboxylic Acid” is a chemical compound with the linear formula C5H3IO2S . It is a derivative of thiophene, a five-membered ring made up of one sulfur atom and four carbon atoms .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . The Fiesselmann synthesis involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives .
Molecular Structure Analysis
The molecular structure of “3-iodothiophene-2-carboxylic Acid” is represented by the InChI code 1S/C5H3IO2S/c6-3-1-2-9-4(3)5(7)8/h1-2H,(H,7,8)
. The molecular weight of this compound is 254.05 .
Chemical Reactions Analysis
Thiophene derivatives, including “3-iodothiophene-2-carboxylic Acid”, can undergo various chemical reactions. For instance, the Gewald reaction involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, producing aminothiophene derivatives . The Fiesselmann synthesis involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives .
Physical And Chemical Properties Analysis
“3-iodothiophene-2-carboxylic Acid” has a molecular weight of 254.05 . It should be stored at 4°C and protected from light .
Scientific Research Applications
Synthesis and Chemical Reactions
- Arylation through Photochemical Processes: 3-Iodothiophene-2-carboxylic acid exhibits unique reactivity in photochemical arylation processes, as shown in the synthesis of various aryl and heteroaryl derivatives. This reactivity is attributed to the formation of an exciplex, a key intermediate in such reactions (D’Auria et al., 1989).
- Iodocyclization Methods: The compound is pivotal in the synthesis of 3-iodothiophenes via iodocyclization, showcasing its utility in creating complex organic molecules. This method has been applied to a wide range of substrates, yielding good to excellent product outcomes (Santana et al., 2014).
Photoreactive Properties
- Photoinduced Reactions: The photoinduced reaction of 2-iodothiophene, a related compound, in various solvents has been studied, providing insights into the photoreactivity of similar iodothiophene derivatives. This research highlights the potential of these compounds in photochemical applications (Herrera et al., 2011).
Materials Science and Electronics
- Synthesis of Thienopyranone Derivatives: The utilization of 3-iodothiophene-2-carboxylic acid in the greener synthesis of thienopyranone derivatives showcases its role in developing novel materials. This approach employs environmentally benign methodologies, significant in the field of sustainable materials science (Rao et al., 2014).
- Oligonucleotide-functionalised Electrodes: A study demonstrates the use of carboxylic acid–functionalised ethylenedioxythiophene derivatives in creating redox-active electrodes. These electrodes are valuable in various electrochemical applications, including biosensors (Mouffouk & Higgins, 2006).
Biochemical and Environmental Applications
- Synthesis of Antibiotic Intermediates: The compound has been used in the synthesis process for key intermediates in semi-synthetic antibiotics, highlighting its role in pharmaceutical manufacturing (Dai-guo, 2012).
- Enhanced Solar Cell Performance: Studies have shown that derivatives of thiophene, like 3-iodothiophene-2-carboxylic acid, can be used to improve the performance of solar cells. Conductive polymer dyes incorporating thiophene units have demonstrated significant efficiency in photovoltaic applications (Yoon et al., 2011).
Safety And Hazards
properties
IUPAC Name |
3-iodothiophene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3IO2S/c6-3-1-2-9-4(3)5(7)8/h1-2H,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGLHUXETAKGDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3IO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374772 | |
Record name | 3-iodothiophene-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-iodothiophene-2-carboxylic Acid | |
CAS RN |
60166-84-9 | |
Record name | 3-iodothiophene-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-iodothiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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